

Spectroscopic Profile of 5-Acetyl-2-bromobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Acetyl-2-bromobenzonitrile

Cat. No.: B595751

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound **5-Acetyl-2-bromobenzonitrile**, CAS Number 1263285-73-9.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents available nuclear magnetic resonance (NMR) data, and predicted infrared (IR) and mass spectrometry (MS) characteristics, along with generalized experimental protocols.

Chemical Structure and Properties

- Chemical Name: **5-Acetyl-2-bromobenzonitrile**
- Molecular Formula: C₉H₆BrNO
- Molecular Weight: 224.05 g/mol [\[1\]](#)[\[5\]](#)
- Structure: Chemical structure of 5-Acetyl-2-bromobenzonitrile

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for **5-Acetyl-2-bromobenzonitrile** are provided below. The data is presented for a sample dissolved in deuterated chloroform (CDCl₃).

Table 1: ^1H NMR Spectroscopic Data for **5-Acetyl-2-bromobenzonitrile**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.16	d	1H	H-6
8.04	dd	1H	H-4
7.78	d	1H	H-3
2.66	s	3H	$-\text{C}(\text{O})\text{CH}_3$

Table 2: ^{13}C NMR Spectroscopic Data for **5-Acetyl-2-bromobenzonitrile**

Chemical Shift (δ) ppm	Assignment
195.8	$\text{C}=\text{O}$
141.5	C-5
136.2	C-4
135.8	C-6
131.7	C-3
122.1	C-1
116.9	$\text{C}\equiv\text{N}$
114.3	C-2
26.8	$-\text{C}(\text{O})\text{CH}_3$

Infrared (IR) Spectroscopy

Specific experimental IR data for **5-Acetyl-2-bromobenzonitrile** is not readily available. However, the expected characteristic absorption bands based on its functional groups are summarized below.

Table 3: Predicted IR Absorption Bands for **5-Acetyl-2-bromobenzonitrile**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3100-3000	Aromatic C-H	Stretching
~2230-2210	Nitrile (C≡N)	Stretching
~1700-1680	Ketone (C=O)	Stretching
~1600-1450	Aromatic C=C	Stretching
~1050-1000	C-Br	Stretching

Mass Spectrometry (MS)

Experimental mass spectrometry data for **5-Acetyl-2-bromobenzonitrile** is not publicly available. The predicted molecular ion peaks and a plausible major fragmentation pattern under electron ionization (EI) are presented below.

Table 4: Predicted Mass Spectrometry Data for **5-Acetyl-2-bromobenzonitrile**

m/z	Ion	Description
223/225	[M] ⁺	Molecular ion peak (presence of Br isotope)
208/210	[M-CH ₃] ⁺	Loss of a methyl radical
180/182	[M-COCH ₃] ⁺	Loss of an acetyl radical
102	[M-Br-COCH ₃] ⁺	Loss of bromine and acetyl radicals
43	[CH ₃ CO] ⁺	Acetyl cation

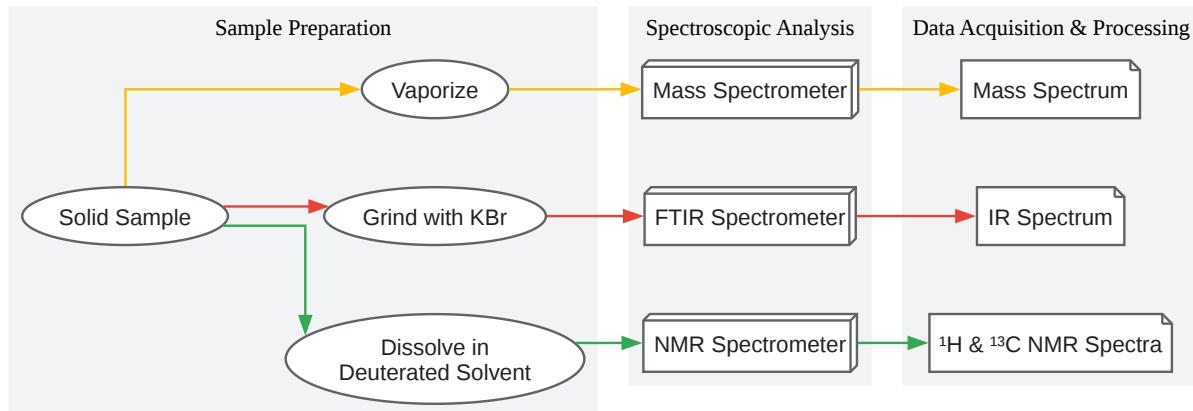
Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of **5-Acetyl-2-bromobenzonitrile** is prepared by dissolving approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), within an NMR tube. The spectrum is acquired on an NMR spectrometer, for instance, a 400 MHz instrument. For ^1H NMR, the spectral width is set from approximately -2 to 12 ppm, and for ^{13}C NMR, from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

IR Spectroscopy


For a solid sample like **5-Acetyl-2-bromobenzonitrile**, an IR spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm^{-1} . Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.^{[6][7]}

Mass Spectrometry

Mass spectra can be obtained using an electron ionization (EI) mass spectrometer.^{[8][9][10]} The solid sample is introduced into the ion source, often via a direct insertion probe, where it is vaporized by heating.^[11] The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^{[8][10]} The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound such as **5-Acetyl-2-bromobenzonitrile**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a solid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1263285-73-9 | 5-Acetyl-2-bromobenzonitrile - Moldb [moldb.com]
- 2. 1263285-73-9|5-Acetyl-2-bromobenzonitrile|BLD Pharm [bldpharm.com]
- 3. 5-Acetyl-2-bromobenzonitrile | 1263285-73-9 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. calpaclab.com [calpaclab.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Acetyl-2-bromobenzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b595751#spectroscopic-data-nmr-ir-ms-of-5-acetyl-2-bromobenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com